molecular formula C12H20O5 B14591329 Acetic acid;4-(oxan-2-yloxy)cyclopent-2-en-1-ol CAS No. 61305-31-5

Acetic acid;4-(oxan-2-yloxy)cyclopent-2-en-1-ol

Katalognummer: B14591329
CAS-Nummer: 61305-31-5
Molekulargewicht: 244.28 g/mol
InChI-Schlüssel: WKZDTHQQTDOIAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;4-(oxan-2-yloxy)cyclopent-2-en-1-ol is a chemical compound with a unique structure that combines elements of acetic acid, oxane, and cyclopentene

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4-(oxan-2-yloxy)cyclopent-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopenten-1-yl acetic acid with oxane derivatives under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;4-(oxan-2-yloxy)cyclopent-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Acetic acid;4-(oxan-2-yloxy)cyclopent-2-en-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.

    Medicine: Its derivatives are explored for potential therapeutic applications, including as intermediates in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which acetic acid;4-(oxan-2-yloxy)cyclopent-2-en-1-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acetic acid;4-(oxan-2-yloxy)cyclopent-2-en-1-ol is unique due to its combination of acetic acid, oxane, and cyclopentene structures. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

61305-31-5

Molekularformel

C12H20O5

Molekulargewicht

244.28 g/mol

IUPAC-Name

acetic acid;4-(oxan-2-yloxy)cyclopent-2-en-1-ol

InChI

InChI=1S/C10H16O3.C2H4O2/c11-8-4-5-9(7-8)13-10-3-1-2-6-12-10;1-2(3)4/h4-5,8-11H,1-3,6-7H2;1H3,(H,3,4)

InChI-Schlüssel

WKZDTHQQTDOIAO-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.C1CCOC(C1)OC2CC(C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.